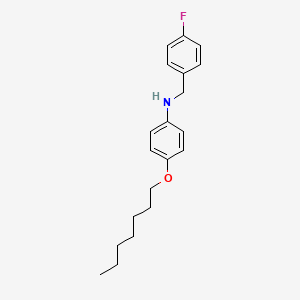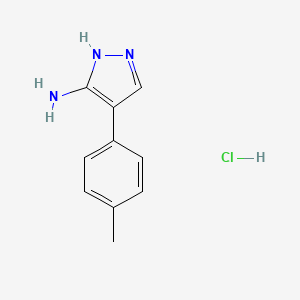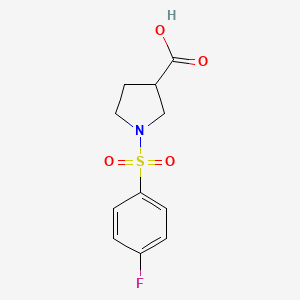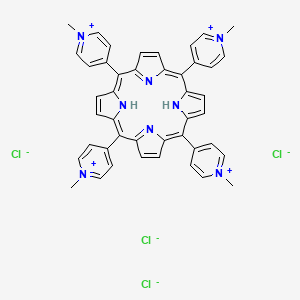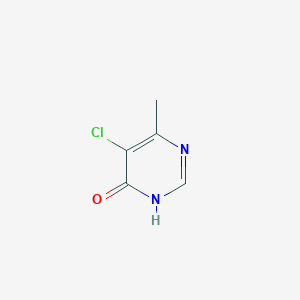![molecular formula C17H18BrNO2 B1531033 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide CAS No. 1138442-46-2](/img/structure/B1531033.png)
2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide
Overview
Description
“2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide” is a biochemical used for proteomics research . It has a molecular weight of 348.23 and a molecular formula of C17H18BrNO2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide” are not fully detailed in the available resources. Its molecular weight is 348.23 , but other properties like melting point, boiling point, solubility, and stability are not specified.Scientific Research Applications
Synthesis and Pharmaceutical Applications :
- The synthesis of enantiomers of 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, a building block for the cardioselective β-blocker atenolol, was achieved using lipase B from Candida antarctica, demonstrating the potential of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide derivatives in pharmaceutical synthesis (Lund, Bøckmann, & Jacobsen, 2016).
Antimicrobial Activity :
- Research on 2-bromo-N-(phenylsulfonyl)acetamide derivatives has shown their effectiveness as antimicrobials. For instance, certain synthesized compounds displayed significant activity against various microbial strains, highlighting the chemical's potential in developing new antimicrobial agents (Fahim & Ismael, 2019).
Catalysis and Chemical Reactions :
- Studies involving chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase as a catalyst are significant. This process is crucial for the natural synthesis of antimalarial drugs, suggesting an application in the synthesis of medically important compounds (Magadum & Yadav, 2018).
Pharmacological Potential :
- A study on the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives explored their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research underlines the importance of such compounds in developing new therapeutic drugs (Rani, Pal, Hegde, & Hashim, 2016).
Analytical Chemistry Applications :
- The compound has also been used in the study of the roles of halides in the degradation of acetaminophen by UV/H2O2 treatment. This research has implications for understanding the chemical processes involved in water and wastewater treatment, showcasing the broader environmental applications of the chemical (Li et al., 2015).
Molecular Interaction Studies :
- Research on the interactions of various bromo- and chloro-phenyl derivatives, including 2-bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide, has provided insights into molecular assembly processes. These studies are essential for understanding molecular interactions in various chemical and biological systems (Hazra et al., 2014).
properties
IUPAC Name |
2-bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c18-13-17(20)19-15-10-4-5-11-16(15)21-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUDVUAUHFCLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



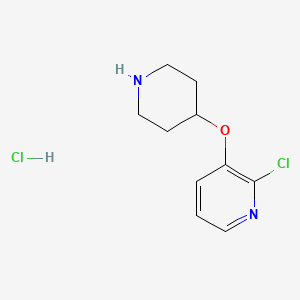
![Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1530953.png)
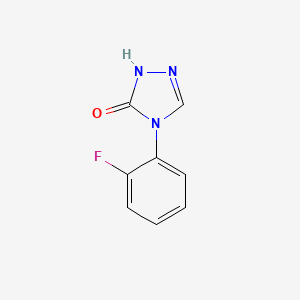

![3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide](/img/structure/B1530957.png)
![4-Pyridinepropanoicacid, 2,6-dichloro-a-[1-(methylamino)ethylidene]-b-oxo-, methyl ester](/img/structure/B1530958.png)
